![molecular formula C13H7Cl3FNO B11179341 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 346698-36-0](/img/structure/B11179341.png)
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3FNO and a molecular weight of 318.564 g/mol . This compound is known for its unique structural properties, which include a benzamide core substituted with fluoro and trichlorophenyl groups. It is used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
The synthesis of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 2-fluorobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or chloro groups are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in assays to investigate its effects on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme assays, the compound may act as an inhibitor or activator, affecting the enzyme’s catalytic activity.
Comparison with Similar Compounds
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds, such as:
- 2-chloro-N-(2,4,5-trichlorophenyl)benzamide
- 2-methyl-N-(2,4,5-trichlorophenyl)benzamide
- 4-chloro-N-(2,4,5-trichlorophenyl)benzamide
These compounds share a similar benzamide core but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical and biological properties. For instance, the fluoro group in this compound may enhance its reactivity and binding affinity compared to its chloro or methyl analogs .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows for a wide range of reactions and interactions, making it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.
Biological Activity
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound classified within the benzamide family, characterized by the presence of a fluorine atom and a trichlorophenyl group. This unique structure significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A fluorine atom at the second position of the benzamide.
- A 2,4,5-trichlorophenyl group attached to the nitrogen atom.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The halogen substituents enhance its interaction with biological targets, potentially leading to enzyme inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Compounds with similar structural features have demonstrated notable antimicrobial properties. For instance, fluoroaryl compounds generally exhibit increased lipophilicity and biological availability due to fluorine substitution. This can enhance their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µM) | MBC (µM) |
---|---|---|
This compound | TBD | TBD |
MA-1156 (fluoroaryl-bichalcophene) | 16 | 16 |
MA-1115 | 32 | 32 |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration
Anticancer Properties
The anticancer potential of benzamide derivatives has been documented extensively. The structural attributes of this compound suggest it may interact with specific cellular targets involved in tumor proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing cytotoxicity against various cancer cell lines, compounds structurally related to this compound showed promising results. For example:
- IC50 values were determined for several derivatives:
- Compound A: IC50 = 1.61 µg/mL
- Compound B: IC50 = 1.98 µg/mL
These findings indicate that structural modifications can enhance or diminish cytotoxic effects.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites on enzymes crucial for cellular metabolism.
- Receptor Modulation : Interacting with receptors involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific functional groups and their positions on the benzamide scaffold critically influence biological activity. The presence of electronegative groups such as fluorine and chlorine enhances reactivity and binding affinity to biological targets.
Table 2: Structure-Activity Relationship Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-methoxy-N-(2,4,5-trichlorophenyl)benzamide | Bromine & methoxy groups | Enhanced solubility & reactivity |
N-(3-chloro-4-fluorophenyl)benzamide | Different halogen substitutions | Altered reactivity & binding |
Properties
CAS No. |
346698-36-0 |
---|---|
Molecular Formula |
C13H7Cl3FNO |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2-fluoro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl3FNO/c14-8-5-10(16)12(6-9(8)15)18-13(19)7-3-1-2-4-11(7)17/h1-6H,(H,18,19) |
InChI Key |
HOCANSVPTFECNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
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